molecular formula C27H48ClN B1607116 Benzyldimethyloleylammonium chloride CAS No. 37139-99-4

Benzyldimethyloleylammonium chloride

Cat. No.: B1607116
CAS No.: 37139-99-4
M. Wt: 422.1 g/mol
InChI Key: RWUKNUAHIRIZJG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethyloleylammonium chloride is synthesized through the quaternization of oleylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:

C18H35NH2+C6H5CH2ClC18H35N+(CH3)2CH2C6H5Cl\text{C}_{18}\text{H}_{35}\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_{18}\text{H}_{35}\text{N}^+(\text{CH}_3)_2\text{CH}_2\text{C}_6\text{H}_5\text{Cl}^- C18​H35​NH2​+C6​H5​CH2​Cl→C18​H35​N+(CH3​)2​CH2​C6​H5​Cl−

Industrial Production Methods

In industrial settings, the production of olealkonium chloride involves the same quaternization reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethyloleylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of oleyl alcohol and benzyl alcohol.

    Oxidation Reactions: Under oxidative conditions, the oleyl group can be converted to oleic acid.

    Reduction Reactions: The benzyl group can be reduced to toluene under strong reducing conditions.

Major Products

    Substitution: Oleyl alcohol, benzyl alcohol

    Oxidation: Oleic acid

    Reduction: Toluene

Scientific Research Applications

Benzyldimethyloleylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

Benzyldimethyloleylammonium chloride exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This antimicrobial action is due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and leakage of cellular contents .

Comparison with Similar Compounds

Similar Compounds

  • Cetrimonium chloride
  • Stearalkonium chloride
  • Behentrimonium methosulfate

Comparison

Benzyldimethyloleylammonium chloride is unique due to its long oleyl chain, which imparts superior conditioning and antistatic properties compared to shorter-chain analogs like cetrimonium chloride. Additionally, its antimicrobial efficacy is enhanced by the presence of the benzyl group, making it more effective in formulations requiring both conditioning and antimicrobial properties .

Properties

CAS No.

37139-99-4

Molecular Formula

C27H48ClN

Molecular Weight

422.1 g/mol

IUPAC Name

benzyl-dimethyl-[(Z)-octadec-9-enyl]azanium;chloride

InChI

InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h11-12,19-21,23-24H,4-10,13-18,22,25-26H2,1-3H3;1H/q+1;/p-1/b12-11-;

InChI Key

RWUKNUAHIRIZJG-UHFFFAOYSA-M

SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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